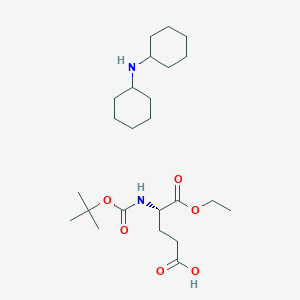
Boc-Glu-OEt DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of L-glutamic acid and is often utilized in peptide synthesis due to its protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-OEt DCHA involves the protection of the amino group of L-glutamic acid with a t-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with ethanol to form the ethyl ester. The final product is obtained by reacting the protected amino acid with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-Glu-OEt DCHA undergoes several types of chemical reactions, including:
Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Oxidation and Reduction: Specific oxidizing or reducing agents as required.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Substitution: Various substituted derivatives of L-glutamic acid.
Scientific Research Applications
Boc-Glu-OEt DCHA has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Utilized in the study of protein structure and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-Glu-OEt DCHA primarily involves its role as a protective group in peptide synthesis. The Boc group protects the amino group of L-glutamic acid, preventing unwanted reactions during peptide chain elongation. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-Glu-OH: Similar protective group but without the ethyl ester.
Boc-Glu-OMe: Methyl ester instead of ethyl ester.
Boc-Asp-OEt: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
Boc-Glu-OEt DCHA is unique due to its combination of the Boc protective group, ethyl ester, and dicyclohexylammonium salt. This combination provides enhanced stability, solubility, and versatility in chemical reactions compared to similar compounds.
Properties
Molecular Formula |
C24H44N2O6 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
InChI Key |
RHCHRIKJRZWBBJ-QRPNPIFTSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















